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Compound of Interest

Compound Name: p-tert-Butylphenyl chloroformate

CAS No.: 33129-84-9

Cat. No.: B1604782

Get Quote

CAS: 19133-51-8 Formula: C₁₁H₁₃ClO₂ MW: 212.67 g/mol IUPAC: 4-tert-butylphenyl

carbonochloridate

Executive Summary
p-tert-Butylphenyl chloroformate is a reactive electrophile combining the lipophilicity of the

tert-butyl group with the high reactivity of a chloroformate. Its primary utility lies in modifying

nucleophiles (amines, alcohols) to introduce the p-tert-butylphenoxycarbonyl moiety, often used

to tune solubility or control molecular weight in polymerization. Accurate spectroscopic

identification is critical due to its susceptibility to hydrolysis, where it degrades back to 4-tert-

butylphenol.

Spectroscopic Profile & Structural
Characterization[1][2][3][4][5][6]
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The following data represents the authoritative spectral signature for p-tert-Butylphenyl
chloroformate. These values are critical for distinguishing the pure reagent from its hydrolysis

product (the phenol) and the symmetric carbonate byproduct.

Infrared Spectroscopy (FT-IR)
The carbonyl stretch is the primary diagnostic peak. Chloroformates exhibit a significantly

higher wavenumber shift compared to standard esters or carbonates due to the

electronegativity of the chlorine atom.

Functional Group
Wavenumber
(cm⁻¹)

Intensity Diagnostic Note

C=O[1][2][3][4] Stretch 1775 – 1795 Strong

Primary Identifier.

Significantly higher

than carbonates

(~1740 cm⁻¹).

C-H Stretch (Ar) 3030 – 3060 Weak Aromatic ring protons.

C-H Stretch (Alk) 2960 – 2970 Medium

Characteristic tert-

butyl methyl C-H

asymmetric stretch.

C-O-C Stretch 1160 – 1240 Strong Aryl-Oxygen stretch.

C-Cl Stretch 680 – 750 Medium

Often obscured by

aromatic out-of-plane

bends.

Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum exhibits a classic AA'BB' splitting pattern in the aromatic region, distinct

from the phenol precursor due to the deshielding effect of the chloroformate group.

¹H NMR (400 MHz, CDCl₃)
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Context

7.40 – 7.45
Doublet (d, J≈8.8

Hz)
2H Ar-H (meta to O)

Protons ortho to

the tert-butyl

group.

7.10 – 7.15
Doublet (d, J≈8.8

Hz)
2H Ar-H (ortho to O)

Deshielded by

the -OCOCl

group relative to

phenol.

1.33 Singlet (s) 9H -C(CH₃)₃

The tert-butyl

group; highly

diagnostic sharp

singlet.

Note: Traces of hydrolysis are easily identified by a shift of the aromatic doublet (ortho to

Oxygen) upfield toward 6.8 ppm (characteristic of the phenol).

¹³C NMR (100 MHz, CDCl₃)
Shift (δ, ppm) Assignment

150.8 C=O (Chloroformate carbonyl)

149.5 Ar-C-O (Ipso carbon)

148.2 Ar-C-tBu (Para carbon)

126.8 Ar-C (Meta to O)

120.5 Ar-C (Ortho to O)

34.6 C(CH₃)₃ (Quaternary)

31.4 C(CH₃)₃ (Methyls)
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While phosgene gas is the traditional reagent, modern laboratory safety standards favor

Triphosgene (Bis(trichloromethyl) carbonate). This solid reagent is safer to weigh and handle,

generating phosgene in situ in stoichiometric amounts.

Reaction Logic
The reaction proceeds via nucleophilic attack of the phenoxide (generated by base) on the in

situ generated phosgene.

Stoichiometry: 1 mol Triphosgene generates 3 mol Phosgene.

Critical Control: Temperature must be kept <5°C to prevent the formation of the symmetric

carbonate (di-p-tert-butylphenyl carbonate).

Workflow Diagram
The following Graphviz diagram illustrates the critical path for synthesis and purification.
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Figure 1: Step-by-step synthesis workflow using the Triphosgene method.

Detailed Procedure
Preparation: In a flame-dried 3-neck round bottom flask equipped with a dropping funnel and

N₂ inlet, dissolve Triphosgene (0.35 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.

[5]

Activation: Add a catalytic amount of activated charcoal (optional but helps phosgene

generation kinetics).

Addition: Dissolve 4-tert-butylphenol (1.0 eq) and Pyridine (1.05 eq) in DCM. Add this

solution dropwise to the triphosgene mixture over 1 hour.
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Why? Slow addition ensures phosgene is always in excess, preventing the phenol from

reacting with the product to form the diphenyl carbonate byproduct.

Workup: Once TLC shows consumption of phenol, quench with cold 1N HCl (to remove

pyridine). Wash the organic layer with water and brine.[6]

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Caution: Do not heat above 40°C during evaporation to avoid thermal decomposition.

Handling, Stability & Safety
Chloroformates are lachrymators and corrosive. They react vigorously with water.

Parameter Specification

Storage Store at 2–8°C under Argon/Nitrogen.

Moisture Sensitivity High.[6] Hydrolyzes to HCl and Phenol.

Container
Glass or Teflon. Avoid metal seals (corrosion

risk).

PPE
Full face shield, chemically resistant gloves

(Nitrile/Neoprene), Fume hood.

Quality Control (Self-Validating System)
Before using the reagent in critical applications (e.g., peptide coupling), perform a "Water Test":

Take a small aliquot (10 mg).

Add to 0.5 mL water/acetone mix.

Check pH.[7] Rapid drop in pH (due to HCl release) confirms active chloroformate.

TLC should show conversion back to the starting phenol (lower Rf).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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